Product packaging for Cascaroside A(Cat. No.:CAS No. 53823-08-8)

Cascaroside A

Cat. No.: B1608486
CAS No.: 53823-08-8
M. Wt: 580.5 g/mol
InChI Key: MNAYRSRTNMVAPR-UHFFFAOYSA-N
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Description

Origin and Botanical Source: Rhamnus purshiana DC.

Cascaroside A is primarily isolated from the dried bark of the Rhamnus purshiana DC. tree, commonly known as Cascara sagrada. cymitquimica.comindena.com This deciduous tree is native to the Pacific coast of North America, ranging from British Columbia to California. drugs.comfitoterapia.net The bark of Rhamnus purshiana has a long history of use in traditional medicine. cymitquimica.com The tree itself can grow to a height of up to 18 meters and is characterized by its thin, elliptical leaves and purplish-black fruit. drugs.com

The active constituents of the bark are hydroxyanthracene glycosides, with cascarosides being a major component. fitoterapia.net The concentration of these compounds, including this compound, is highest in older bark. drugs.com

Classification within Anthraquinone (B42736) Glycosides and Phenolic Glycosides

This compound is classified as both an anthraquinone glycoside and a phenolic glycoside due to its chemical structure. cymitquimica.comfoodb.ca

Anthraquinone Glycoside: This classification is based on its core structure, which is an anthraquinone aglycone linked to a sugar moiety. cymitquimica.com Specifically, it is an anthraquinone diglucoside, meaning it has two glucose units attached. Anthraquinone glycosides are a group of natural compounds known for their presence in plants like aloe, rhubarb, and senna. ksu.edu.sa this compound, along with Cascarosides B, C, and D, are the primary cascarosides found in Rhamnus purshiana. ksu.edu.sascielo.br These compounds are responsible for the physiological effects associated with the plant's bark. drugs.com

Phenolic Glycoside: This classification arises from the presence of a phenolic structure (a hydroxyl group attached to an aromatic ring) linked to a glycosyl group. foodb.ca This structural feature is common to a wide range of natural compounds, including flavonoids and lignans. foodb.ca The glycosidic nature of this compound, with its sugar components, enhances its solubility in water and alcohol. cymitquimica.com

The structure of this compound is complex, featuring both C-glycosidic and O-glycosidic linkages, which distinguishes it from simpler glycosides. phytolab.com

Historical Context of Research on Cascarosides

The use of Cascara sagrada bark predates its formal scientific description. Indigenous peoples of the Americas utilized the bark for therapeutic purposes. The plant was officially described in 1805, but its introduction into formal medicine occurred in 1877. fitoterapia.net

The initial scientific investigations into the bark's constituents led to the isolation and characterization of the cascarosides, named A through D. These were identified as the main anthracene (B1667546) derivatives in the bark. The development of advanced separation techniques, such as high-performance countercurrent chromatography in the latter half of the 20th century, was crucial for isolating pure individual cascarosides. This allowed for more detailed structural elucidation using methods like nuclear magnetic resonance (NMR) and mass spectrometry.

In the 1970s, research began to intensify, leading to a better understanding of the chemical structures and biological activities of these compounds. scielo.br Phytochemical studies have since confirmed that Cascarosides A-F are the characteristic constituents of Cascara sagrada. researchgate.net

Research Findings on this compound

PropertyFindingSource
Molecular FormulaC27H32O14 cymitquimica.comphytolab.comsigmaaldrich.com
Molecular Weight580.53 g/mol phytolab.comsigmaaldrich.com
AppearanceYellowish-brown cymitquimica.com
TasteBitter cymitquimica.com
SolubilitySoluble in water and alcohol cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O14 B1608486 Cascaroside A CAS No. 53823-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYRSRTNMVAPR-ZHVWOXMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202107
Record name Cascaroside A
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Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-08-8, 50814-04-5
Record name Cascaroside A
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Record name Cascaroside
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Record name Cascaroside A
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Record name Cascaroside A
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Record name (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one
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Record name CASCAROSIDE A
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Isolation, Purification, and Derivatization Methodologies for Academic Studies

Extraction Techniques from Plant Material

The initial and critical step in studying Cascaroside A is its effective extraction from the raw plant material, typically the dried and powdered bark of Rhamnus purshiana. The primary goal is to isolate the cascarosides from a complex matrix of other plant constituents.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique for isolating this compound. The choice of solvent is crucial and is dictated by the polarity of the target compound. Methanol (B129727) is a commonly used solvent for the exhaustive extraction of the defatted bark through methods like percolation or maceration. google.com This process yields a methanol percolate that contains a significant concentration of cascarosides. In some procedures, an 80% methanol extract is prepared and then partitioned with solvents like ethyl acetate (B1210297) and n-butanol to enrich the cascaroside fractions. researchgate.net

Another approach involves the use of a solvent mixture of benzene (B151609) and ethanol (B145695) (95:5 v/v) which has been shown to be highly effective. Furthermore, some methods utilize ethanol for the initial percolation of the commercial powdered bark. researchgate.net The resulting extract is often concentrated under reduced pressure to prepare it for subsequent purification steps. ramauniversity.ac.in

Defatting Procedures for Targeted Extraction

Prior to the main extraction, a defatting step is often employed to remove nonpolar substances that can interfere with the isolation of the more polar cascarosides. This procedure involves treating the powdered bark with nonpolar organic solvents. biocrick.com Commonly used solvents for this purpose include benzene, petroleum ether, chloroform, acetone, methyl ethyl ketone, ether, and carbon tetrachloride. google.comgoogle.com This preliminary step effectively removes fats, pigments, chlorophyll, and free anthraquinones, resulting in a "defatted marc" that is then subjected to the primary extraction process. google.com

Advanced Chromatographic Purification Strategies

Following extraction, a series of chromatographic techniques are employed to separate this compound from other closely related cascarosides and impurities, ultimately yielding a highly purified compound for academic study.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. Analytical HPLC is used to assess the purity of fractions obtained during the purification process. rsc.org For instance, a LiChrosorb RP-18 column with a mobile phase of methanol-water (26:74) can be used to confirm the purity of isolated this compound. rsc.org

Quantitative analysis of this compound in extracts is also performed using HPLC, often coupled with a diode array detector. researchgate.netresearchgate.net For quantification, extracts are typically dissolved in Milli-Q water, centrifuged, and filtered before injection into the HPLC system. tandfonline.com

Countercurrent Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)

Countercurrent Chromatography (CCC) and its high-speed variant (HSCCC) have proven to be powerful techniques for the preparative-scale isolation of cascarosides. nih.gov These methods utilize liquid-liquid partitioning to separate compounds based on their differential distribution between two immiscible solvent phases.

One successful approach involves a two-dimensional HSCCC separation of an n-butanol-soluble extract of cascara sagrada. researchgate.netnih.gov The first dimension may use a solvent system like chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in a normal-phase mode, which can yield fractions containing this compound. biocrick.comresearchgate.netnih.gov A second dimensional separation can then be performed on these fractions using a different solvent system, such as ethyl acetate-n-butanol-water (7:3:10, v/v/v), to further purify the individual cascarosides. nih.gov

Significantly, a one-step preparative-scale HSCCC method has been developed to isolate large quantities of this compound directly from a water-soluble extract using a solvent system of ethyl acetate-n-butanol-water (2:8:10, v/v/v). researchgate.netnih.gov

Preparative Chromatography Techniques

Preparative chromatography is essential for obtaining substantial amounts of pure this compound for detailed structural and biological studies. This can involve both column chromatography and preparative HPLC.

Column chromatography over silica (B1680970) gel with an eluent system of ethyl acetate-methanol-water (100:17:13) has been used as a preliminary fractionation step to separate mixtures of cascarosides. rsc.org For finer separation, preparative HPLC is employed. A common setup utilizes a C-18 column with a mobile phase of methanol-water, with the specific ratio adjusted to optimize the separation of this compound from its isomers. rsc.org For example, a mixture of cascarosides A and B can be resolved using a mobile phase of methanol-water (26:74). rsc.org

Thin Layer Chromatography (TLC) in Isolation

Thin Layer Chromatography (TLC) serves as a crucial analytical and preparative technique in the isolation of this compound. juniata.edu This method separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. juniata.edu For the analysis of anthraquinone (B42736) glycosides like this compound, silica gel plates are commonly used as the stationary phase. ycmou.ac.in

The selection of the mobile phase is critical for achieving effective separation. A frequently utilized solvent system for the chromatographic separation of cascarosides is a mixture of n-butanol, acetic acid, and water. ycmou.ac.in The polarity of this system can be fine-tuned to optimize the resolution of the different glycosides present in a crude extract. The separated compounds on the TLC plate are visualized under UV light, where anthraquinones typically exhibit fluorescence, or by using specific chemical stains. The retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. juniata.edu High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation efficiency and is suitable for the quantification of this compound in extracts and formulations. ycmou.ac.in

Table 1: TLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Silica gel G, HPTLC silica gel 60 F254 plates
Mobile Phase n-butanol‒acetic acid‒water (7:2:1 v/v/v) ycmou.ac.in
Detection UV light

| Rf Value | Specific to the exact conditions, used for identification juniata.edu |

Alternative Separation and Enrichment Methods

Beyond standard chromatography, other methods are employed to separate and enrich this compound from complex mixtures.

Temperature-controlled crystallization is a technique that leverages the differential solubility of cascarosides at varying temperatures. This method is particularly effective for enriching this compound from a solvent mixture. The process typically involves dissolving the crude extract in a solvent system, such as an isopropyl alcohol (IPA)-methanol mixture, and then cooling it in a controlled manner.

Gradual cooling, for instance at a rate of 20°C over 4 hours, tends to yield larger and purer crystals, whereas rapid cooling can lead to smaller crystals with more surface impurities. this compound, due to its specific solubility profile in IPA, can be disproportionately concentrated in the initial crystal crop. The efficiency of this process is highly dependent on factors like the choice of solvent and the precise temperature gradient applied during cooling. numberanalytics.com

Table 2: Crystallization Parameters for Cascaroside Enrichment

Parameter Condition Outcome
Solvent System Isopropyl alcohol (IPA) - methanol Selectively precipitates cascarosides
Cooling Rate Gradual (e.g., 20°C over 4 hours) Larger, purer crystals

| Filtration Temperature | 5–30°C | Recovers 60–70% of total cascarosides |

Countercurrent distribution (CCD) is a liquid-liquid extraction technique used to separate compounds based on their different partition coefficients between two immiscible liquid phases. wikipedia.org This method is particularly useful for separating compounds with subtle differences in hydrophobicity, such as the various cascarosides. In the context of this compound isolation, a common solvent system is n-butanol and water.

The process involves a series of sequential extractions in a specialized apparatus. wikipedia.org The mixture is introduced into the first tube containing the two solvents, shaken to allow for partitioning, and then the phases are allowed to separate. The upper phase is then transferred to the next tube containing fresh lower phase, while fresh upper phase is added to the first tube. This process is repeated multiple times, leading to the separation of the components along the series of tubes. High-Performance Countercurrent Chromatography (HPCCC) is a more advanced and efficient version of this technique that has been successfully used for the preparative-scale isolation of this compound and its related compounds. nih.gov

Table 3: HPCCC Systems for this compound Isolation

Method Solvent System (v/v/v/v or v/v/v) Phase Mode Result
Two-dimensional HPCCC Chloroform-methanol-isopropanol-water (6:6:1:4) Normal-phase Fractionation of cascarosides, including this compound nih.govresearchgate.net
Second-dimension HPCCC Ethyl acetate-n-butanol-water (7:3:10) Normal-phase Isolation of Cascarosides C, D, E, and F nih.govresearchgate.net

| Preparative-scale HPCCC | Ethyl acetate-n-butanol-water (2:8:10) | Normal-phase | Isolation of large amounts of this compound and B nih.govresearchgate.net |

Chemical Derivatization and Synthetic Modifications for Research Purposes

Chemical derivatization of this compound is undertaken in research to explore its structure-activity relationships and to create analogs with potentially modified properties. These modifications often target the hydroxyl groups of the sugar moiety or the anthraquinone core.

For research purposes, synthetic strategies for creating analogs of this compound would need to prioritize stereochemical control, which could be achieved through the use of chiral catalysts or enzymatic resolution. The glycosidic linkages, being a key structural feature, are a primary focus for modification. Hydrolysis of the glycosidic bonds, which can be achieved through enzymatic or acidic conditions, yields the aglycone, aloe-emodin (B1665711) anthrone (B1665570). This aglycone can then be used as a starting point for further synthetic modifications.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict reaction pathways and optimize synthetic routes. The principles of green chemistry, such as the use of solvent-free reactions, are also important considerations in the design of synthetic modifications for this compound.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Approaches for Structure Determination

A suite of spectroscopic methods has been indispensable in elucidating the complex structure of Cascaroside A.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of this compound, providing detailed insights into its carbon-hydrogen framework. researchgate.netjeolusa.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assemble the molecule's connectivity and stereochemistry. chemfaces.com

1D NMR, including ¹H and ¹³C spectra, offers initial information on the types and numbers of protons and carbons present. For instance, ¹H NMR reveals signals corresponding to the aromatic protons of the anthrone (B1665570) core, as well as the protons of the two glucose moieties. nih.gov

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the complete structure. nih.govresearchgate.net COSY experiments reveal proton-proton couplings, allowing for the tracing of the spin systems within the sugar rings. HSQC correlates protons to their directly attached carbons, aiding in the assignment of the complex ¹³C spectrum. NOESY provides information on through-space proximities of protons, which is vital for determining the relative stereochemistry and the linkage of the sugar units to the aglycone. nih.gov Conformational studies utilizing specific Nuclear Overhauser Effects have been instrumental in defining the absolute configuration and three-dimensional structure of cascarosides.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aglycone
1-OH 161.5
2 7.25 (d) 122.1
3-CH₂OH 4.6 (s) 63.8
4 7.55 (s) 120.4
5 7.6 (d) 115.9
6 7.3 (t) 136.8
7 7.1 (d) 119.7
8 161.2
9 192.5
10 4.3 (d) 45.3
C-Glycoside (Glucose)
1' 4.7 (d) 74.2
2' 4.1 (t) 71.3
3' 3.5 (t) 79.1
4' 3.4 (t) 70.9
5' 3.4 (m) 78.9
6'a 3.8 (dd) 62.1
6'b 3.7 (dd)
O-Glycoside (Glucose)
1'' 5.1 (d) 101.2
2'' 3.5 (t) 73.8
3'' 3.4 (t) 76.9
4'' 3.3 (t) 70.1
5'' 3.4 (m) 77.2
6''a 3.9 (dd) 61.2

Note: This table represents predicted data and may vary slightly from experimental values.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound. anu.edu.auclariant.com Techniques such as electron-impact and field desorption mass spectrometry have been utilized. scribd.com High-resolution mass spectrometry (HR-MS) provides the exact molecular formula, C₂₇H₃₂O₁₄. uonbi.ac.ke

Mass spectral studies have indicated that this compound has a molecular weight of 580. scribd.com Fragmentation studies, particularly using ion trap mass spectrometry, are crucial for differentiating between anthrone and oxanthrone derivatives. nih.govresearchgate.net The fragmentation patterns can help identify the glycosidic linkages and the structure of the aglycone. For instance, the loss of sugar moieties is a characteristic fragmentation pathway observed in the mass spectra of glycosides. The additional hydroxyl group at C-10 in related oxanthrones leads to different fragmentation patterns, such as McLafferty-type rearrangements, which helps in their differentiation from anthrones like this compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. anu.edu.auclariant.com The IR spectrum of a compound reveals absorption bands corresponding to the vibrations of specific chemical bonds. thermofisher.commdpi.com For this compound, characteristic IR absorption bands would include:

O-H stretching: A broad band in the region of 3400 cm⁻¹, indicative of the multiple hydroxyl groups in the sugar moieties and the phenolic hydroxyl groups on the anthrone core. purkh.com

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1634-1672 cm⁻¹ corresponding to the chelated and non-chelated carbonyl groups of the anthraquinone (B42736) skeleton. purkh.com

C=C stretching: Bands for the aromatic ring system.

C-O stretching: Absorptions in the fingerprint region, associated with the glycosidic linkages and alcohol functionalities.

These IR data, in conjunction with NMR and MS data, contribute to the comprehensive structural confirmation of this compound. purkh.com

X-ray Crystallography for Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a molecule. anu.edu.aunumberanalytics.comnumberanalytics.com While obtaining suitable crystals of natural products can be challenging, a successful X-ray analysis provides unambiguous proof of the molecule's configuration. researchgate.netmdpi.com For complex molecules like this compound with multiple chiral centers, X-ray crystallography can confirm the stereochemical arrangement determined by other spectroscopic methods like NMR. researchgate.netrsc.org The technique is crucial for understanding the precise spatial orientation of the sugar units and their connection to the aglycone. numberanalytics.comnumberanalytics.com

Chromatographic-Mass Spectrometric Integration for Analysis

The combination of chromatography and mass spectrometry provides a highly sensitive and selective platform for the analysis of this compound in complex mixtures.

LC-MS/MS for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the identification and quantification of this compound in various samples, including herbal extracts. veedalifesciences.comfrontiersin.orgnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.comlcms.cz

In an LC-MS/MS analysis, the sample is first separated by an HPLC system. researchgate.netresearchgate.net The separated components then enter the mass spectrometer, where they are ionized. For quantification, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. veedalifesciences.com This high degree of selectivity allows for accurate quantification even at low concentrations. creative-proteomics.comkoreascience.kr LC-MS/MS methods have been developed and validated for the determination of this compound and other related anthraquinones in plant materials and commercial products. frontiersin.orgresearchgate.net The technique's ability to provide both retention time and mass spectral data makes it a powerful tool for the unambiguous identification of this compound. nih.govchromatographyonline.com

HPLC-UV for Purity Validation and Quantification

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector stands as a fundamental technique for the purity assessment and quantitative analysis of this compound in botanical extracts and finished products. The method's robustness, precision, and sensitivity make it ideal for quality control and standardization of Cascara sagrada preparations.

Validated HPLC-UV and HPLC-Diode Array Detection (DAD) methods are routinely employed for the simultaneous quantification of this compound and its related anthraquinone derivatives, such as Cascaroside B, aloe-emodin (B1665711), and emodin (B1671224). These analytical procedures are characterized by their high specificity, allowing for the accurate measurement of this compound even in the presence of a complex matrix of other phytochemicals. A typical HPLC system for this analysis utilizes a reversed-phase column (e.g., C18) with a gradient or isocratic mobile phase, often consisting of a mixture of water (commonly acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection by UV is typically performed at a wavelength where the anthraquinone chromophore exhibits maximum absorbance. researchgate.net

The validation of these HPLC methods is critical to ensure reliable and accurate results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For this compound, validated methods have demonstrated excellent linearity over a defined concentration range, with correlation coefficients (r²) consistently greater than 0.98. smolecule.comsdiarticle4.com The accuracy of these methods is confirmed through recovery studies, with recovery rates typically falling within the 94–117% range. plantsjournal.com The sensitivity of the method is established by the LOD and LOQ values, which for this compound have been reported in the ranges of 0.008–0.010 μg/mL and 0.029–0.035 μg/mL, respectively. plantsjournal.com

Peak purity analysis, often conducted using a Photodiode Array (PDA) detector, is an essential part of the validation process. researchgate.net It ensures that the chromatographic peak corresponding to this compound is not the result of co-eluting impurities, thereby validating the specificity of the quantification. researchgate.netresearchgate.net The development of simple, isocratic HPLC-UV methods further provides an efficient and cost-effective tool for routine quality control analysis of this compound in pharmaceutical preparations, reducing analysis time compared to more complex gradient methods.

Table 1: HPLC-DAD Validation Parameters for this compound

Parameter Result Reference
Linearity (r²) > 0.98 smolecule.com
Recovery 94–117% plantsjournal.com
Limit of Detection (LOD) 0.008–0.010 µg/mL plantsjournal.com

Structural Isomerism and Conformation Studies (e.g., Cascarosides A-F)

The cascarosides represent a family of structurally related anthrone glycosides, exhibiting notable isomerism. This compound is part of a series of at least six related compounds (Cascarosides A-F) isolated from Rhamnus purshiana. These compounds are all anthrone C,O-diglucosides, meaning they possess two glucose units attached to the anthrone core via both a carbon-carbon (C-glycoside) and a carbon-oxygen (O-glycoside) bond. sdiarticle4.com The structural diversity within this family arises from variations in the aglycone core and the stereochemistry at specific chiral centers.

This compound and Cascaroside B are a pair of diastereoisomers. plantsjournal.com They share the same molecular formula (C₂₇H₃₂O₁₄) and connectivity but differ in the three-dimensional arrangement at a single stereocenter, C-10. smolecule.complantsjournal.com Specifically, they are C-10 isomers of 8-O-β-D-glucopyranosylbarbaloin. plantsjournal.comchemfaces.com This subtle stereochemical difference is the sole distinguishing feature between the two molecules. smolecule.com The aglycone for both this compound and B is based on aloe-emodin.

Similarly, Cascarosides C and D form another diastereoisomeric pair, with their structural variation also occurring at the C-10 position. Their aglycone is chrysophanol. researchgate.net Cascarosides E and F are also isomers, possessing emodin as their aglycone. All these glycosides feature β-configured glycosidic linkages. smolecule.com

Table 2: Isomeric Relationships of Cascarosides A-F

Cascaroside Pair Isomer Type Aglycone Core Reference
This compound & B Diastereoisomers (C-10) Aloe-emodin plantsjournal.com
Cascaroside C & D Diastereoisomers Chrysophanol researchgate.net

Chemotaxonomic Applications of this compound as a Marker Compound

This compound serves as a significant chemotaxonomic marker for the plant species Rhamnus purshiana (Cascara sagrada). Chemotaxonomy is the classification of organisms based on their chemical constituents, and the presence of specific, structurally complex secondary metabolites like this compound is a powerful tool for plant identification and phylogenetic analysis. researchgate.net

The cascarosides are C-glycosides, a class of compounds that are relatively uncommon in the plant kingdom. sdiarticle4.complantsjournal.com Their presence is characteristic of certain plant families, including the Rhamnaceae, to which Rhamnus purshiana belongs. sdiarticle4.complantsjournal.com The occurrence of this compound, along with its related isomers (Cascarosides B-F), is a distinctive chemical signature of Cascara sagrada bark. chemfaces.com This unique phytochemical profile allows for the definitive identification of Rhamnus purshiana and helps to distinguish it from other species within the same genus and family that may be morphologically similar but chemically distinct.

The application of this compound as a marker compound is crucial for the quality control of commercial herbal products. Analytical methods, primarily HPLC, are used to detect and quantify this compound to verify the authenticity of raw materials and ensure the correct species is being used in herbal preparations. The co-occurrence of the entire suite of cascarosides suggests a highly specific and evolutionarily conserved biosynthetic pathway within the plant, further strengthening its value as a taxonomic indicator. By analyzing the distribution of these anthraquinone glycosides, taxonomists can resolve classification problems and infer evolutionary relationships between plant species. researchgate.net

Biosynthesis, Metabolism, and Biotransformation Pathways in Biological Systems

In Planta Biosynthesis of Anthraquinone (B42736) Glycosides Precursors

The biosynthesis of anthraquinone glycosides, such as Cascaroside A, within plants is a complex process that primarily involves two main pathways for the formation of the anthraquinone core: the polyketide pathway and the shikimate pathway. nih.gov

In many higher plants, including those from the Rhamnaceae family, the emodin-type anthraquinones are synthesized via the polyketide pathway. nih.govnih.gov This pathway begins with the head-to-tail condensation of acetate (B1210297) units, typically from acetyl-CoA and malonyl-CoA, to form a poly-β-ketomethylene acid intermediate. nih.gov This intermediate then undergoes intramolecular condensation and subsequent cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone skeleton. nih.gov Following the formation of the aglycone, glycosylation occurs, where sugar moieties are attached to the anthraquinone core to form the final glycoside. nih.gov

Alternatively, in some plant families like Rubiaceae, a second pathway originating from shikimic acid is operational. nih.gov This pathway proceeds through the formation of chorismate and isochorismate, which then leads to the synthesis of o-succinylbenzoic acid. Subsequent cyclization and decarboxylation reactions yield the 1,4-naphthoquinone (B94277) nucleus. The final anthraquinone structure is then formed through the condensation of this naphthalenic moiety with isopentenyl pyrophosphate, followed by another cyclization. nih.gov

The precursors for these biosynthetic pathways are derived from primary metabolic routes. The polyketide pathway utilizes acetyl-CoA and malonyl-CoA, which are central molecules in cellular respiration and fatty acid metabolism. The shikimate pathway, on the other hand, begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway).

Table 1: Key Biosynthetic Pathways for Anthraquinone Precursors in Plants

PathwayStarting MaterialsKey IntermediatesResulting Core Structure
Polyketide PathwayAcetyl-CoA, Malonyl-CoAPoly-β-ketomethylene acidAnthraquinone
Shikimate PathwayPhosphoenolpyruvate, Erythrose 4-phosphateShikimic acid, Chorismate, Isochorismate, o-succinylbenzoic acidAnthraquinone

Microbial Biotransformation in the Gastrointestinal Tract (Preclinical Models)

Upon oral administration, this compound, like many other plant glycosides, is not readily absorbed in the upper gastrointestinal tract. Its large molecular size and hydrophilic nature limit its passive diffusion across the intestinal epithelium. The primary site of its biotransformation is the colon, where it is subjected to the metabolic activity of the resident gut microbiota. nih.gov

Preclinical in vitro models using human or rat intestinal bacteria have demonstrated that the initial and crucial step in the metabolism of glycosides is the enzymatic hydrolysis of the glycosidic bonds. nih.gov This process is carried out by various bacterial enzymes, such as β-glucosidases, which cleave the sugar moieties from the aglycone. researchgate.net In the case of this compound, this would involve the removal of the glucose and rhamnose units to release the active aglycone, barbaloin, which can be further metabolized.

The gut microbiome possesses a vast array of enzymes capable of performing a wide range of biotransformations, including hydrolysis, reduction, and other modifications of xenobiotics. nih.gov In vitro fecal fermentation studies have been instrumental in elucidating the metabolic fate of various plant-derived compounds. These studies typically involve incubating the compound of interest with fecal slurries from humans or preclinical animal models under anaerobic conditions that mimic the colonic environment. mdpi.comnih.gov

While specific preclinical studies on the microbial biotransformation of this compound are not extensively detailed in the available literature, the general metabolic pathways for similar anthraquinone glycosides involve the initial deglycosylation to the corresponding aglycone. This aglycone can then undergo further microbial metabolism. For instance, studies on other glycosides have shown that after the initial hydrolysis, the resulting aglycones can be further transformed by the gut microbiota. nih.gov

Metabolite Identification and Characterization in Animal Models

The identification and characterization of metabolites in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. In preclinical studies, rats are commonly used as an animal model to investigate the metabolic fate of xenobiotics, including plant-derived compounds like this compound. mdpi.comsemanticscholar.org

Following oral administration, biological samples such as plasma, urine, feces, and bile are collected at various time points. mdpi.com Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the primary tools for the detection and structural elucidation of metabolites. mdpi.comnih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. semanticscholar.org Tandem mass spectrometry (MS/MS) is then used to obtain fragmentation patterns of the parent drug and its metabolites, which provides structural information and helps in identifying the sites of metabolic modification. mdpi.com

For this compound, it is anticipated that its metabolism in animal models would mirror the biotransformation observed in in vitro microbial studies, followed by systemic metabolism. After the microbial hydrolysis of the glycosidic bonds in the gut, the resulting aglycone, barbaloin, would be absorbed into the systemic circulation. Once absorbed, barbaloin would likely undergo phase I and phase II metabolic reactions in the liver and other tissues. researchgate.net

Phase I reactions typically involve oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 enzymes. researchgate.net Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate their excretion. nih.gov

While specific metabolites of this compound have not been extensively documented in the provided search results, the general metabolic pathways for anthraquinones in animal models suggest that the likely metabolites would include hydroxylated and conjugated derivatives of the barbaloin aglycone.

Table 2: Common Analytical Techniques for Metabolite Identification in Animal Models

TechniqueApplication
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and detection of parent drug and metabolites in biological matrices.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.
Tandem Mass Spectrometry (MS/MS)Structural elucidation through fragmentation analysis.

Impact of Processing on Cascaroside Composition (e.g., Drying Effects)

The composition of Cascarosides in plant extracts is susceptible to degradation and transformation during post-harvest processing, particularly drying. The method and conditions of drying can significantly impact the final concentration and profile of these active compounds.

Spray-drying is a common technique used to produce powdered extracts from liquid preparations of plants like Rhamnus purshiana (Cascara sagrada). researchgate.net This process involves atomizing the liquid extract into a hot gas stream, leading to rapid evaporation of the solvent and formation of a dry powder. While efficient, the high temperatures employed in spray-drying can potentially lead to the degradation of thermolabile compounds. However, the short residence time of the particles in the hot zone can help to preserve the stability of the powder. nih.gov Studies on the spray-drying of Cascara sagrada extract have focused on optimizing process parameters to obtain powders with good physical properties for pharmaceutical applications, such as direct compression into tablets. nih.govdocumentsdelivered.com

The stability of Cascarosides is also influenced by storage conditions. Factors such as temperature, humidity, and light exposure can contribute to the degradation of these glycosides over time. Prolonged storage, especially under suboptimal conditions, can lead to a decrease in the content of the active primary glycosides. nih.gov It has been noted that the bark of Rhamnus purshiana should be aged for at least a year before use in medicinal preparations to allow for the degradation of compounds that may cause gripping properties. nih.gov This aging process likely involves the slow oxidation of anthrones and anthranols to the less active anthraquinones. nih.gov

The pH of the environment can also affect the stability of glycosides. Acidic conditions, particularly at elevated temperatures, can lead to the hydrolysis of glycosidic bonds, resulting in the degradation of the parent compound.

Table 3: Factors Affecting Cascaroside Composition During Processing and Storage

FactorPotential Impact
Drying Method High temperatures in methods like spray-drying can cause thermal degradation.
Storage Temperature Elevated temperatures can accelerate degradation reactions.
Storage Duration Prolonged storage can lead to a decrease in the concentration of active compounds.
Humidity High humidity can promote hydrolytic degradation.
Light Exposure Can lead to photochemical degradation of sensitive compounds.
pH Acidic or alkaline conditions can catalyze the hydrolysis of glycosidic bonds.

Molecular and Cellular Mechanisms of Action Preclinical and in Vitro Research

Interaction with Gastrointestinal Physiology

The primary pharmacological activity of Cascaroside A is associated with its effects on the gastrointestinal system. elsevier.comresearchgate.netnih.govmhmedical.com As a glycoside, it passes through the upper gastrointestinal tract largely unabsorbed. sorianatural.esphiladelphia.edu.jo Its journey culminates in the colon, where it undergoes metabolic activation by the intestinal microbiota, leading to a cascade of physiological responses. sorianatural.esualberta.ca

Modulation of Colonic Peristalsis and Motility

This compound is recognized for its ability to stimulate intestinal motility. cymitquimica.com This action is primarily attributed to the active anthraquinones released after its metabolism by colonic bacteria. These active metabolites are thought to directly stimulate the nerve endings in the intestinal wall or act on the neural plexus, leading to an increase in colonic peristalsis. sorianatural.es

One of the proposed mechanisms for this enhanced motility involves the activation of Prostaglandin E2 (PGE2). sorianatural.es PGE2 is known to play a diverse role in gastrointestinal function, including the modulation of gut motility. nih.gov Research suggests that PGE2 can increase the motility of colorectal carcinoma cells, indicating its potential to influence intestinal muscle contractions. nih.gov The stimulation of PGE2 synthesis by the active metabolites of this compound may therefore contribute to the observed increase in intestinal peristalsis. sorianatural.es

Regulation of Fluid and Electrolyte Secretion

This regulation of fluid and electrolyte transport is a complex process involving various ion channels and transporters in the colonic epithelium. mdpi.commhmedical.com A key player in this process is the activity of chloride channels at the apical membrane of secretory epithelial cells, which determines the rate and direction of salt and water secretion. nih.gov The secretion of chloride ions is a primary driving force for the osmotic movement of water into the colonic lumen. mdpi.comnih.gov While the precise interaction of this compound's metabolites with specific chloride channels is still under investigation, their ability to enhance fluid secretion suggests a modulation of these transport pathways. sorianatural.es

Effects on Intestinal Mucosa and Tight Junctions

The intestinal mucosa forms a critical barrier between the external environment and the internal milieu of the body. isciii.es This barrier is maintained by intercellular junctional complexes, including tight junctions, which regulate the passage of substances between epithelial cells. isciii.esirjournal.org

Some evidence suggests that certain compounds can influence the integrity of the intestinal mucosa and tight junctions. caringsunshine.comcaringsunshine.com For instance, inflammatory mediators like TNF-α can impair the intestinal tight junction barrier. irjournal.org Conversely, other natural compounds have been shown to enhance barrier function. caringsunshine.com The impact of this compound and its metabolites on the intestinal mucosa and tight junction proteins like occludin and ZO-1 is an area of ongoing research interest. frontiersin.org Prolonged use of anthraquinone-containing substances has been associated with changes in the colon mucosa, such as a dark pigmentation known as pseudomelanosis coli, which is reversible upon discontinuation. sorianatural.es

Role of Aglycone Release in Biological Activity

This compound itself is a glycoside, meaning it consists of a non-sugar component (the aglycone) bonded to a sugar moiety. ksu.edu.sa In its glycosylated form, this compound acts as a prodrug. ualberta.ca This structure allows it to pass through the stomach and small intestine without being absorbed or causing significant effects. sorianatural.esualberta.ca

The crucial step for its biological activity occurs in the colon, where intestinal bacteria hydrolyze the glycosidic bond, releasing the active aglycone. sorianatural.esualberta.ca This enzymatic cleavage is essential, as the aglycones are the primary molecules responsible for the subsequent physiological effects on peristalsis and secretion. philadelphia.edu.joualberta.ca The sugar portion of the glycoside plays a role in stabilizing the molecule and ensuring its delivery to the colon. ksu.edu.sa

Molecular Target Identification and Pathway Modulation

Beyond its direct physiological effects in the gut, the active components of this compound, particularly the released anthraquinones, are being investigated for their ability to modulate intracellular signaling pathways.

Inhibition of NF-κB Pathway (as seen with anthraquinones)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, and cell survival. nih.govhilarispublisher.comnih.gov Dysregulation of the NF-κB pathway is associated with various chronic inflammatory diseases and cancers. nih.govnih.gov

Several studies have demonstrated that anthraquinones, the class of compounds to which the aglycone of this compound belongs, can inhibit the NF-κB pathway. researchgate.netmdpi.comresearchgate.net For example, the anthraquinone (B42736) emodin (B1671224) has been shown to attenuate the nuclear translocation of NF-κB p65 and its DNA-binding activity by reducing the phosphorylation and degradation of its inhibitor, IκBα. nih.gov This inhibition of NF-κB activation is a key mechanism behind the anti-inflammatory effects observed with some anthraquinones. mdpi.comnih.gov By suppressing the NF-κB pathway, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov While direct studies on this compound's specific impact on this pathway are emerging, the known activity of related anthraquinones suggests a potential for NF-κB inhibition. caringsunshine.commdpi.com

Modulation of α-Synuclein Aggregation in Cellular Assays

The aggregation of the α-synuclein protein is a key pathological feature in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease and dementia with Lewy bodies. cosmobiousa.comcreative-biolabs.com In these conditions, the normally soluble α-synuclein protein misfolds and clumps together to form insoluble fibrils, which are the primary component of Lewy bodies found in the brains of patients. cosmobiousa.comnih.gov This aggregation process is considered a critical factor in neuronal cell death and disease progression. creative-biolabs.com

Cellular assays are crucial tools for studying this phenomenon in vitro. nih.gov These assays often utilize cell lines, such as neuroblastoma-derived SH-SY5Y cells, which can be induced to form α-synuclein aggregates that mimic those found in human brains. cosmobiousa.com Researchers use these models to screen for compounds that can inhibit or modulate the aggregation process, offering potential therapeutic avenues. creative-biolabs.comnih.gov The assays allow for the kinetic and structural study of aggregate formation in response to chemical manipulation. cosmobiousa.com At present, the scientific literature available from the conducted research does not provide specific evidence detailing the direct effects of this compound on the modulation of α-synuclein aggregation in cellular assays.

Inhibition of Intracellular Kinases (e.g., Protein Tyrosine Kinase)

Intracellular kinases, particularly protein tyrosine kinases (PTKs), are crucial enzymes in signal transduction pathways that regulate fundamental cellular processes such as growth, differentiation, and metabolism. wikipedia.orgfrontiersin.org These enzymes function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a protein substrate, thereby activating or deactivating it. wikipedia.org Dysregulation of PTK activity is a common feature in various diseases, including cancer, where it can lead to uncontrolled cell proliferation. frontiersin.org Consequently, PTK inhibitors are a significant class of anticancer drugs. wikipedia.org

Phytochemicals such as alkaloids, polyphenols, and anthraquinones have been investigated as sources of new protein tyrosine kinase inhibitors. frontiersin.org While some flavonoids and related compounds have been shown to exhibit protein-tyrosine kinase inhibitory activity, specific preclinical or in vitro research data demonstrating the direct inhibition of protein tyrosine kinase or other intracellular kinases by this compound is not detailed in the available search results. scispace.com

Interaction with P-Glycoprotein (P-Gp)

P-glycoprotein (P-Gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a vital role in cellular detoxification and drug disposition. tg.org.aumdpi.com It is a member of the ATP-binding cassette (ABC) transporter family and uses the energy from ATP hydrolysis to actively transport a wide variety of substrates out of cells. mdpi.com P-Gp is highly expressed in tissues with excretory functions, such as the intestine, liver, and kidney, as well as at critical blood-tissue barriers like the blood-brain barrier. tg.org.au

In the intestine, P-Gp pumps drugs back into the lumen, which can decrease their oral bioavailability. tg.org.au Its ability to efflux chemotherapeutic agents from cancer cells is a major mechanism of multidrug resistance in oncology. mdpi.com Drug-drug interactions can occur when compounds inhibit or induce P-Gp, altering the pharmacokinetics of other drugs that are P-Gp substrates. tg.org.au Although compounds structurally related to cascarosides have been noted to affect P-glycoprotein function, specific research detailing the direct interaction between this compound and P-Glycoprotein was not found. scispace.com

Cellular Effects and Signalling Pathways

Induction of Apoptosis in Cancer Cell Lines (e.g., Leukemia Cells)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. ualberta.ca Research has shown that anthraquinones, the class of compounds to which cascarosides belong, can activate apoptotic pathways in cells. ualberta.ca

In in vitro studies, this compound has demonstrated cytotoxic effects against human leukemia cell lines. While it did not show significant cytotoxicity in HeLa (cervical cancer) and T98G (glioblastoma) cells, it exhibited moderate cytotoxicity in K-562 (chronic myelogenous leukemia) cells and high cytotoxicity in HL-60 (acute promyelocytic leukemia) cells. ualberta.ca The induction of apoptosis is a key mechanism of action for these cytotoxic effects. ualberta.ca

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Cytotoxicity Level of this compound
HL-60 Acute Promyelocytic Leukemia High
K-562 Chronic Myelogenous Leukemia Moderate
HeLa Cervical Cancer Not Significant
T98G Glioblastoma Not Significant

Data sourced from cytotoxicity assays reported in preclinical research. ualberta.ca

Autophagy Modulation in Cellular Models

Autophagy is a cellular catabolic process involving the degradation of a cell's own components through the lysosomal machinery. usp.br It plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. infobibos.com.brnih.gov The modulation of autophagy is therefore being explored as a therapeutic strategy. nih.gov

Studies on human leukemia cell lines have revealed that cascarosides can act as inhibitors of autophagy. infobibos.com.br In an in vitro study using K-562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cells, cascarosides were evaluated for their effect on autophagy. When autophagy was induced by serum depletion, treatment with cascarosides led to a significant reduction in the process. infobibos.com.br Notably, the cascarosides tested were found to be more effective at inhibiting autophagy than cycloheximide, a known protein synthesis inhibitor that also inhibits autophagy. infobibos.com.br These findings suggest that cascarosides have the potential to act as potent autophagic inhibitors. infobibos.com.br

Table 2: Effect of Cascarosides on Autophagy in Human Leukemia Cell Lines

Cell Lines Experimental Condition Observed Effect of Cascarosides Comparison
K-562, HL-60 Autophagy induced by serum depletion Significant reduction of autophagy More effective than the inhibitor Cycloheximide

Data sourced from in vitro studies on human leukemia cells. infobibos.com.br

Antioxidant Mechanisms and Free Radical Scavenging

This compound, an anthraquinone C-glycoside, exhibits notable antioxidant activity through various molecular mechanisms. Its primary function lies in its capacity to directly scavenge harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. frontiersin.org The effectiveness of this compound as a free radical scavenger is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) radical scavenging assays. bioline.org.brnih.gov

Beyond direct neutralization of reactive oxygen species (ROS), this compound is involved in modulating the body's own antioxidant defense systems. frontiersin.org A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. bvsalud.orgnih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive. However, in the presence of oxidative stress or certain activators, Nrf2 is released and moves into the cell's nucleus. researchgate.net There, it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), which triggers the transcription of a suite of protective genes. researchgate.netmdpi.com These genes code for various antioxidant and phase II detoxifying enzymes, which bolster the cell's ability to counteract oxidative damage. mdpi.com The activation of the Nrf2 pathway represents a significant indirect mechanism by which this compound contributes to cellular protection against oxidative stress. nih.govresearchgate.net

Another facet of its antioxidant capability is metal chelating. By binding to metal ions that can catalyze the formation of free radicals, this compound helps to prevent the initiation of oxidative chain reactions. frontiersin.org

Table 1: In Vitro Antioxidant Activity of Related Compounds

Compound/ExtractAssayFinding
Ethanolic extract of Cassine transvaalensis rootsDPPH free radical scavengingShowed 80% scavenging activity at concentrations above 100µg/ml, comparable to standard antioxidants. bioline.org.br
Aqueous extract of Cassine transvaalensis rootsDPPH free radical scavengingReached 80% scavenging activity at a concentration of 200µg/ml. bioline.org.br
Aloin (B1665253) and Aloe-emodin (B1665711)Glycated albumin reductionSignificantly decreased glycated albumin at 25 µM, with a reduction of 12.8% and 19.5% respectively at 50 µM. mdpi.com
Methanolic extract of Aloe arborescensGlycated albumin reductionShowed the highest activity among extracts, reducing glycation by 39.5% at 1 mg/mL. mdpi.com

This table presents findings on compounds structurally related to this compound or extracts containing similar anthraquinones to provide context for its potential antioxidant efficacy.

Anti-inflammatory Signalling (Preliminary Research)

Preliminary research indicates that this compound possesses anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. researchgate.netfrontiersin.org A central target of its action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a primary regulator of genes involved in inflammation and immune responses. ecrjournal.comnih.gov

In response to inflammatory stimuli, the inhibitor of NF-κB, known as IκBα, is typically phosphorylated and subsequently degraded. This allows the NF-κB complex (commonly the p50-p65 subunits) to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov

This compound has been suggested to exert its anti-inflammatory effect by interfering with this cascade. researchgate.netbvsalud.org It may inhibit the degradation of IκBα, which effectively traps NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression. ecrjournal.comnih.gov By suppressing the activation of the NF-κB pathway, this compound can lead to a downstream reduction in the production of inflammatory mediators. researchgate.netcaringsunshine.com

Furthermore, the anti-inflammatory actions of compounds structurally similar to this compound are also linked to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netbiolife-publisher.it These pathways, which include ERK, JNK, and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. biolife-publisher.itimrpress.com By influencing these signaling cascades, such compounds can further dampen the inflammatory response.

Table 2: Effects of Related Compounds on Inflammatory Markers

CompoundModelEffect
Aloe-emodinCarbon tetrachloride-induced acute liver injury in ratsReduced serum levels of L-aspartate-2-oxoglutarate-aminotransferase and suppressed the increase in tumor necrosis factor-α mRNA. cabidigitallibrary.org
CapsaicinLipopolysaccharide-induced inflammation in macrophagesReduced secretion of inflammatory cytokines (IL-6, TNF-α) and nitric oxide (NO) by inhibiting NF-κB and MAPK signaling. imrpress.com

This table includes data on aloe-emodin, the aglycone of this compound, and other natural compounds to illustrate the potential anti-inflammatory mechanisms.

Structure-Activity Relationship Studies at Molecular Level

The anthraquinone core is fundamental to the molecule's activity. ualberta.ca The presence and position of hydroxyl (-OH) groups on this core are critical for its antioxidant and free radical scavenging capabilities. bioline.org.br These phenolic hydroxyls can donate a hydrogen atom to neutralize reactive oxygen species, a key mechanism for many polyphenolic antioxidants. bioline.org.brresearchgate.net

The glycosylation pattern, specifically the presence of glucose units, significantly influences the compound's properties. ualberta.ca Glycosylation generally increases the water solubility and can affect the bioavailability and interaction of the compound with cellular targets. jssuni.edu.in Studies comparing anthraquinone glycosides with their corresponding aglycones (the non-sugar part) have shown that the sugar moieties can reduce cytotoxicity. ualberta.ca For instance, cascarosides A and B, which are glycosylated, showed no toxicity in certain cell lines, whereas their aglycone, aloe-emodin, demonstrated toxicity. ualberta.ca This suggests that the glucose units play a protective role, potentially making the glycosylated forms more suitable for certain applications.

This compound is a C-glycoside, meaning the sugar is attached via a carbon-carbon bond to the anthrone (B1665570) core. jssuni.edu.innih.gov This C-glycosidic bond is more stable to hydrolysis than an O-glycosidic bond. It is also an O-glycoside, with a second glucose attached via an oxygen atom. semanticscholar.org This specific combination and the stereochemistry at the C-10 position distinguish this compound from its isomer, Cascaroside B. This stereochemical difference can lead to different three-dimensional shapes, which may influence their interaction with biological targets and result in varied biological activities.

Table 3: Structure-Activity Insights for Anthraquinones

Structural FeatureImpact on Activity
Anthraquinone CoreEssential for the toxic activity observed in some derivatives. ualberta.ca
Hydroxyl GroupsThe number and configuration of hydroxyl groups substantially influence antioxidant activity. bioline.org.br
Glucose MoietiesThe presence of glucose units in the chemical structure has been shown to reduce the toxicity of the compound. ualberta.ca
Aglycone Form (e.g., Aloe-emodin)Shows a toxic profile similar to other non-glycosylated anthrones and anthraquinones. ualberta.ca
Stereochemistry (e.g., this compound vs. B)Differences in stereochemical configuration at the C-10 position result in distinct molecular architectures and potential differences in biological activity.

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Vivo Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Cascaroside A has been primarily investigated in the context of its natural source, cascara bark, and its role as a stimulant laxative. As a glycoside, its journey through the body is heavily influenced by the gut microbiota.

This compound, being a β-O-linked glycoside, is not readily absorbed in the upper gastrointestinal tract. fitoterapia.net This is because human digestive enzymes are largely unable to split these types of glycosidic bonds. fitoterapia.nete-lactancia.org Consequently, the compound remains largely intact until it reaches the large intestine. unimi.itnih.gov In this region, intestinal bacteria play a crucial role by hydrolyzing the glycosidic bonds, a process essential for the subsequent pharmacological activity. unimi.itnih.gov

The absorption of the resulting aglycones, however, is limited. For instance, in studies with senna, another anthranoid-containing laxative, animal experiments using radio-labeled rhein-anthrone administered directly into the cecum showed that less than 10% is absorbed. fitoterapia.net While specific quantitative data for this compound absorption in animal models is not extensively detailed in the provided search results, the general consensus is that the glycosidic forms have poor absorption, and their therapeutic effect is dependent on their conversion in the colon.

Following the limited absorption of its active metabolites from the colon, the distribution of this compound-derived compounds throughout the body is not extensive. The primary site of action is the colon itself. There is no specific information within the search results detailing the penetration of this compound or its metabolites across the blood-brain barrier in animal models. The focus of research has been on its localized effects within the gastrointestinal system.

The metabolism of this compound is a critical step in its mechanism of action. In the large intestine, gut bacteria convert this compound into its active metabolites, primarily emodin-9-anthrone. fitoterapia.nete-lactancia.org This biotransformation is essential for its laxative effects. fitoterapia.nete-lactancia.org

Once the active aglycones like emodin (B1671224) are formed, any small amount that is absorbed is further metabolized in the liver. unimi.it The absorbed anthraquinone (B42736) aglycones are transformed into their corresponding glucuronides and sulphate derivatives. fitoterapia.net These conjugated metabolites are then subject to excretion. The disposition of these metabolites is primarily through the feces, with a smaller proportion potentially excreted in the urine. nih.gov

Table 1: Key Metabolic Processes of this compound in Animal Models

Process Location Key Enzymes/Factors Resulting Metabolites
Hydrolysis Large Intestine Bacterial β-glycosidases Emodin-9-anthrone

| Conjugation | Liver | Glucuronyltransferases, Sulfotransferases | Emodin glucuronides, Emodin sulfates |

Pharmacodynamic Endpoints in Animal Models

The pharmacodynamic effects of this compound are centered on its ability to modulate gastrointestinal motility.

This compound and other 1,8-dihydroxyanthracene derivatives have a well-documented laxative effect, which is fundamentally linked to a reduction in gastrointestinal transit time. fitoterapia.nete-lactancia.org The mechanism involves the stimulation of motility in the large intestine, leading to accelerated colonic transit. fitoterapia.nete-lactancia.org This effect is not immediate; defecation typically occurs after a delay of 8-12 hours, which corresponds to the time required for the compound to travel to the colon and undergo metabolic conversion into its active form. fitoterapia.net

In vivo studies in animal models have directly evaluated the effects of this compound on colonic motility. These investigations confirm that the active metabolites of this compound stimulate the smooth muscles of the colon. This stimulation increases the tone and propulsive movements (peristalsis) of the colon, which facilitates the passage of stool. The laxative action is also supported by an influence on secretion processes, including the inhibition of water and electrolyte absorption from the colon and an increase in the secretion of water and electrolytes into the colonic lumen. fitoterapia.nete-lactancia.org This results in an increased fluid content in the colon, further contributing to the laxative effect. fitoterapia.nete-lactancia.org

Table 2: Summary of Pharmacodynamic Effects of this compound in Animal Models

Pharmacodynamic Endpoint Observation Mechanism of Action
Gastrointestinal Transit Time Decreased transit time, accelerated colonic transit. fitoterapia.nete-lactancia.org Stimulation of large intestine motility. fitoterapia.nete-lactancia.org
Colonic Motility Increased colonic muscle tone and peristalsis. Direct stimulation of colonic smooth muscle by active metabolites.

| Intestinal Secretion | Increased fluid and electrolyte concentration in the colon. fitoterapia.nete-lactancia.org | Inhibition of water/electrolyte absorption and stimulation of secretion. fitoterapia.nete-lactancia.org |

Advanced Research Applications and Methodological Considerations

Development of FRET Biosensors for Cascaroside A Research

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to study molecular interactions and conformational changes in real-time within living cells. nih.govencyclopedia.pub A FRET-based biosensor typically consists of two fluorophores, a donor and an acceptor, attached to a molecule or a set of interacting molecules. nih.gov The efficiency of energy transfer between these fluorophores is highly dependent on their proximity (typically 1-10 nm), making FRET an effective "molecular ruler." mdpi.comresearchgate.net

While specific FRET biosensors designed exclusively for this compound are not yet widely documented in scientific literature, the principles of FRET technology offer a promising avenue for future research. Such biosensors could be engineered to investigate the molecular mechanisms of this compound. For instance, a biosensor could be designed with a target protein that is known or hypothesized to interact with this compound. This protein would be tagged with a FRET pair. Upon binding of this compound, a conformational change in the protein could alter the distance or orientation between the donor and acceptor fluorophores, leading to a measurable change in the FRET signal. researchgate.net

The development of such a tool would enable researchers to:

Visualize and quantify the binding of this compound to its molecular targets in living cells with high spatiotemporal resolution. nih.gov

Screen for potential protein interactions and validate suspected molecular targets.

Monitor the dynamics of cellular pathways affected by this compound in real-time. encyclopedia.pub

Designing these sensors involves selecting appropriate fluorescent proteins (e.g., CFP and YFP derivatives) and a target-binding domain that exhibits specific affinity for this compound. researchgate.netkyoto-u.ac.jp The insights gained from such single-molecule level detection could significantly surpass the information available from traditional ensemble FRET measurements, providing a clearer fingerprint of the sensor's performance and the compound's activity. acs.org

Nanoparticle Encapsulation and Targeted Delivery Systems in Preclinical Research

Nanoparticle-based drug delivery systems are increasingly investigated to enhance the therapeutic potential of natural compounds by improving their solubility, stability, and target specificity. frontiersin.orgvdoc.pub For anthraquinone (B42736) glycosides like this compound, encapsulation into nanoparticles presents a viable strategy to overcome potential limitations in preclinical research. Various nanoparticle types, including liposomes and polymeric nanoparticles, are being explored for delivering structurally similar compounds. frontiersin.orggoogle.com

Methodological approaches in this area involve:

Formulation: Utilizing techniques such as double-layer coating with polymers like chitosan (B1678972) and Eudragit S100 to create colon-specific delivery systems. This is particularly relevant for anthraquinones intended for purgative effects, as it ensures the compound is released in the colon where it is most active. scielo.brsemanticscholar.org

Encapsulation Efficiency: Quantifying the amount of the active compound successfully encapsulated within the nanoparticles. For example, studies with essential oils have used HPLC-DAD to determine encapsulation efficiencies, a technique equally applicable to this compound. thieme-connect.com

Targeted Delivery: Engineering nanoparticles to target specific tissues or cells. For instance, a targeted liposomal drug delivery system has been proposed for anthraquinone drugs, which could potentially reduce systemic exposure and associated toxicities. google.com Research on other anthraquinones, such as rhein, has demonstrated self-assembly into mitochondria-targeting nanogels, showcasing a carrier-free approach to targeted delivery. frontiersin.org

Preclinical studies using these systems would focus on evaluating the pharmacokinetics and biodistribution of encapsulated this compound, comparing its efficacy and potential toxicity against the free compound. vdoc.pubsemanticscholar.org Such research is essential for harnessing the full therapeutic potential of this compound while minimizing off-target effects.

In Vitro Cytogenotoxic Assays and Phytotoxicity Studies

Evaluating the cytogenotoxic potential of natural compounds is a critical aspect of their preclinical assessment. In vitro assays using plant models, such as Lactuca sativa (lettuce), provide a sensitive and effective method for this purpose. tandfonline.comnih.gov Studies on extracts of Rhamnus purshiana, with anthraquinone content expressed as this compound, have revealed significant biological effects.

Research has shown that the extraction and processing method (e.g., lyophilization vs. spray-drying) can influence the phytochemical composition and, consequently, the biological activity of the extracts. tandfonline.comresearcher.life Both lyophilized and spray-dried extracts of R. purshiana have been found to contain high levels of anthraquinones, expressed as this compound, with concentrations reported between 45.65 to 72.17 μg/ml. tandfonline.comnih.govresearcher.life

Key findings from phyto-cytogenotoxic assays include:

Inhibitory Effects: The spray-dried extract showed a more potent inhibitory effect on morphological parameters like root elongation in L. sativa. tandfonline.comnih.gov

Cytotoxicity and Mitotic Depression: The lyophilized extract, which contained a 1.58-fold greater concentration of this compound, exhibited higher cytotoxicity. tandfonline.com Both types of extracts induced mitodepressive effects, indicating an inhibition of cell division. tandfonline.comnih.gov

Aneugenic Damage: The extracts induced chromosomal abnormalities, pointing to aneugenic damage (loss or gain of whole chromosomes). The lyophilized extract, in particular, caused a 300% increase in mitotic abnormalities compared to the control, with a high frequency of C-metaphases and chromosomal stickiness. tandfonline.comnih.gov

These findings underscore the importance of conducting thorough cytogenotoxic evaluations. The data suggests that while this compound is a major active component, other compounds within the extracts may also contribute to the observed toxic effects. tandfonline.com

Table 1: Summary of Cytogenotoxic Effects of R. purshiana Extracts (Content Expressed as this compound)

ParameterObservationReference
Anthraquinone Content (as this compound)45.65 to 72.17 μg/ml in tested extracts tandfonline.comnih.gov
Effect on Root ElongationInhibition observed, more potent with spray-dried extract tandfonline.com
CytotoxicityHigher cytotoxicity observed with lyophilized extract tandfonline.comnih.gov
Mitotic IndexMitodepressive effects induced by both extracts tandfonline.com
Chromosomal AbnormalitiesAneugenic damage, including C-metaphases and stickiness tandfonline.com
Increase in Mitotic AbnormalitiesLyophilized extract induced a 300% increase compared to control nih.gov

Integration of In Silico Modeling for Molecular Target Validation

In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the interactions between a compound and its potential biological targets. For this compound, computational approaches like molecular docking and molecular dynamics (MD) simulations are crucial for validating molecular targets.

The process typically involves:

Molecular Docking: Software such as AutoDock or Glide is used to predict the preferred binding orientation of this compound to a specific protein target. This helps in identifying potential binding sites and estimating the binding affinity. For example, docking studies have been used to evaluate the binding of other quinone derivatives to receptors like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net This provides insights into the dynamic behavior of the interaction and helps confirm the stability of the binding pose.

Experimental Validation: The predictions from in silico models must be validated through experimental techniques. Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the binding affinities and thermodynamics of the interaction between this compound and its target protein.

This integrated approach of combining computational modeling with experimental validation provides a robust framework for identifying and confirming the molecular targets of this compound, thereby elucidating its mechanism of action at a molecular level.

This compound as a Reference Standard in Analytical Method Development and Validation

The reliability and reproducibility of research on this compound depend heavily on the availability of a high-purity reference standard. This compound serves this essential role in the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC). aquigenbio.comsynzeal.comvenkatasailifesciences.com It is crucial for quality control (QC) applications and in the preparation of regulatory submissions. aquigenbio.comsynzeal.com

The use of this compound as a reference standard involves several key aspects of method validation:

Linearity: Establishing a linear relationship between the concentration of the standard and the analytical response. In HPLC methods for anthraquinones including this compound, excellent linearity has been demonstrated with correlation coefficients (r²) greater than 0.98. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy is confirmed by recovery studies, with reported ranges between 94% and 117% for anthraquinones. researchgate.netresearchgate.net Precision is assessed through intra-day and inter-day variability, ensuring the method is repeatable and reproducible. conicet.gov.ar

Sensitivity: Determining the Limits of Detection (LOD) and Quantification (LOQ). For HPLC-DAD methods, LOD and LOQ for this compound and related compounds have been reported in the ranges of 0.008–0.010 μg/mL and 0.029–0.035 μg/mL, respectively. researchgate.netresearchgate.net

These validated methods are essential for the accurate quantification of this compound in raw materials (e.g., Rhamnus purshiana bark), extracts, and finished pharmaceutical preparations, ensuring product quality and consistency. conicet.gov.arsante.fr

Table 2: Validation Parameters for HPLC Methods Using this compound as a Reference Standard

Validation ParameterReported Value/RangeReference
Linearity (r²)> 0.98 researchgate.netresearchgate.net
Recovery (Accuracy)94% - 117% researchgate.netresearchgate.net
Limit of Detection (LOD)0.008–0.010 μg/mL researchgate.netresearchgate.net
Limit of Quantification (LOQ)0.029–0.035 μg/mL researchgate.netresearchgate.net
Precision (Intra-day & Inter-day)Demonstrated to be acceptable (CV < 15%) conicet.gov.ar

Challenges, Gaps, and Future Directions in Cascaroside a Research

Optimization of Scalable Purification and Isolation Techniques

The isolation and purification of Cascaroside A from its natural source, the bark of Rhamnus purshiana (Cascara sagrada), presents significant challenges for large-scale production. Traditional methods, while effective at a laboratory scale, often lack the scalability required for industrial applications.

Initial preparation of this compound involves the removal of non-target compounds like fats, pigments, and other anthraquinones. This is typically achieved by defatting the cascara bark with non-polar solvents. Following this, a methanol (B129727) extraction is employed to dissolve the cascarosides. However, the resulting crude extract is a complex mixture of at least six anthraquinone (B42736) diglucosides (Cascarosides A-F), necessitating further sophisticated purification steps. nih.gov

High-performance countercurrent chromatography (HPCCC) has proven to be a powerful technique for isolating individual cascarosides. nih.gov One study demonstrated the successful separation of an n-butanol-soluble extract to yield fractions of this compound, B, and pairs of C-D and E-F. nih.gov Further separation of these fractions by a second-dimensional HPCCC run yielded pure Cascarosides C, D, E, and F. nih.gov For larger quantities, a one-step preparative-scale HPCCC method was developed to isolate significant amounts of Cascarosides A and B from a water-soluble extract. nih.gov While effective, the scalability of chromatographic methods like HPCCC and column chromatography can be limited.

Alternative approaches are being explored to overcome these limitations. Temperature-controlled crystallization, for instance, leverages the differential solubility of cascarosides in specific solvents at varying temperatures to enrich for this compound. Another potential method is countercurrent distribution, which separates compounds based on their partitioning between two immiscible liquid phases. The development of scalable and cost-effective purification strategies remains a critical area of research to facilitate broader investigation and potential commercialization of this compound.

Addressing Challenges in Quantification in Complex Biological Matrices

Accurately quantifying this compound in complex biological matrices such as blood, urine, or tissue homogenates is a significant analytical hurdle. The inherent complexity of these matrices, which contain a multitude of endogenous substances like proteins and lipids, can interfere with the detection and quantification of the target analyte. mdpi.com This matrix interference can lead to inaccurate results and compromise the reliability of pharmacokinetic and metabolic studies.

Another major challenge is the often-low concentration of this compound in biological samples following administration. This necessitates the use of highly sensitive analytical methods capable of detecting and quantifying trace amounts of the compound. Furthermore, the stability of this compound during sample collection, storage, and processing is a critical consideration. Degradation of the analyte can lead to an underestimation of its true concentration.

To address these challenges, various strategies have been employed. Solid-phase extraction (SPE) is a common sample cleanup technique used to remove interfering substances from the biological matrix prior to analysis. For mass spectrometry-based quantification, the use of isotope-labeled internal standards is a valuable approach to correct for matrix effects and variations in instrument response. Optimizing extraction conditions, such as pH and temperature, is also crucial to ensure the integrity and stability of this compound throughout the analytical process. The development and validation of robust and reliable analytical methods for quantifying this compound in biological fluids and tissues are essential for advancing our understanding of its absorption, distribution, metabolism, and excretion.

Elucidation of Comprehensive Molecular Mechanisms of Action for Diverse Biological Activities

While this compound is primarily known for its effects on the gastrointestinal tract, emerging research suggests a broader spectrum of biological activities, including potential anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiontosight.ai However, the comprehensive molecular mechanisms underlying these diverse effects are not yet fully understood.

The laxative effect of cascarosides is generally attributed to their stimulation of peristaltic action in the colon. biosynth.com This is thought to involve the interaction of the compound with the intestinal smooth muscles and an increase in water and electrolyte secretion. biosynth.com Beyond this, the specific molecular targets and signaling pathways involved in its other reported activities remain an active area of investigation. For instance, its potential anti-inflammatory and antioxidant effects could be linked to the modulation of key signaling pathways involved in inflammation and oxidative stress. ontosight.ai

Further research is needed to identify the specific cellular receptors, enzymes, and signaling molecules that interact with this compound to produce its various biological responses. nih.govnih.gov Techniques such as molecular docking, proteomics, and transcriptomics can be employed to identify potential binding partners and downstream signaling cascades. A deeper understanding of these molecular mechanisms is crucial for validating the therapeutic potential of this compound and for the rational design of future studies.

Comprehensive Structure-Activity Relationship Studies for Enhanced Efficacy

The biological activity of this compound is intrinsically linked to its unique chemical structure. Understanding the relationship between its structural features and its pharmacological effects is crucial for optimizing its efficacy and for the design of new, more potent analogs.

This compound is an anthraquinone diglucoside, and its structure is closely related to other cascarosides, such as Cascaroside B. nih.gov These compounds often exist as stereoisomers, differing in the spatial arrangement of their atoms. For example, this compound and Cascaroside B are stereoisomers, and this difference in their three-dimensional structure can lead to variations in their biological activity. nih.govresearchgate.net

Comprehensive structure-activity relationship (SAR) studies involve systematically modifying different parts of the this compound molecule and evaluating the impact of these changes on its biological activity. For instance, altering the sugar moieties or the anthraquinone core could provide insights into which structural features are essential for its various pharmacological effects. Such studies can help to identify the key pharmacophores responsible for its activity and guide the development of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. A thorough investigation of the SAR of this compound and its related compounds will be instrumental in unlocking their full therapeutic potential.

Exploration of Novel Derivatizations for Research Compounds

The chemical structure of this compound offers multiple sites for modification, providing a rich platform for the creation of novel derivatives for research purposes. The synthesis of such derivatives can serve several important objectives, including the exploration of new biological activities, the improvement of existing properties, and the development of molecular probes to investigate its mechanism of action.

Derivatization can involve the modification of the anthraquinone core, the sugar moieties, or both. For example, the addition or modification of functional groups on the anthraquinone ring system could lead to compounds with altered electronic and steric properties, potentially influencing their interaction with biological targets. biocrick.com Similarly, modifications to the glucose units, such as altering their stereochemistry or replacing them with other sugars, could impact the compound's solubility, bioavailability, and receptor-binding affinity.

These novel derivatives can be used as tools to probe the structure-activity relationships of this compound, helping to elucidate which parts of the molecule are critical for its biological effects. Furthermore, the synthesis of fluorescently or radioactively labeled derivatives can facilitate studies on its cellular uptake, distribution, and target engagement. The exploration of novel derivatizations of this compound is a promising avenue for generating new research compounds with unique properties and for deepening our understanding of its pharmacology.

Investigation of Potential for Antibacterial Applications (Broader Anthraquinone Context)

Anthraquinones, the class of compounds to which this compound belongs, are known to possess a wide range of biological activities, including antibacterial properties. researchgate.netnih.gov This provides a strong rationale for investigating the potential of this compound and its derivatives as antibacterial agents.

The antibacterial activity of anthraquinones is often related to their chemical structure, with factors such as the type and position of substituents on the anthraquinone ring influencing their potency. nih.gov The mechanisms by which anthraquinones exert their antibacterial effects are diverse and can include the disruption of bacterial cell membranes, the inhibition of bacterial enzymes, and the interference with nucleic acid and protein synthesis. nih.gov

While specific studies on the antibacterial activity of this compound may be limited, the broader literature on anthraquinones suggests that it is a promising area for future research. nih.gov Screening this compound and its derivatives against a panel of clinically relevant bacteria could uncover novel antibacterial leads. Further investigation into the mechanism of action of any active compounds would be crucial for their development as potential therapeutic agents to combat bacterial infections. The structural diversity within the anthraquinone class offers a valuable starting point for the discovery and development of new antibacterial drugs. researchgate.net

Addressing Research Gaps in Cytotoxicity and Genotoxicity of Specific Isomers

A critical area of ongoing research is the comprehensive evaluation of the cytotoxicity and genotoxicity of this compound and its specific isomers. While some studies have investigated the toxicological profile of anthraquinone-containing extracts and individual compounds, there remain significant gaps in our understanding, particularly concerning the specific isomers of cascarosides. usp.brmdpi.comfrontiersin.org

Concerns have been raised about the potential genotoxicity and carcinogenicity of certain hydroxyanthracene derivatives. mdpi.com For instance, some studies have indicated that compounds like aloe-emodin (B1665711) and emodin (B1671224), which are related to the aglycone of cascarosides, may exhibit genotoxic effects in vitro. mdpi.com However, the toxicological profile of a whole plant extract can differ from that of its individual isolated constituents. frontiersin.org

Development of Strategies to Improve Compound Stability for Research Applications

A significant challenge in the study of this compound for research applications is its inherent chemical instability. As an anthrone (B1665570) C-glycoside, this compound is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. uomustansiriyah.edu.iqresearchgate.net The development of strategies to mitigate this instability is crucial for advancing research on its biological activities and potential therapeutic applications.

The primary degradation pathway for anthrone glycosides like this compound is oxidation. uomustansiriyah.edu.iq The anthrone nucleus is prone to oxidation, converting it into the more stable but less biologically active anthraquinone form. uomustansiriyah.edu.iq This process can be influenced by several factors, including pH, temperature, and exposure to atmospheric oxygen. pharmacy180.com Prolonged storage or certain experimental conditions can accelerate this oxidative degradation, leading to a decrease in the compound's potency and potentially yielding degradation products with their own distinct biological effects. uomustansiriyah.edu.iqresearchgate.net For instance, research on knipholone (B1197796) anthrone, a related compound, has shown it is unstable in culture media and readily oxidizes, suggesting that its observed bioactivity might be influenced by its degradation products. researchgate.net

Another potential degradation route is the hydrolysis of the O-glycosidic bond, which cleaves the sugar moieties from the aglycone. pharmacy180.comksu.edu.sa While the C-glycosidic linkage at the C-10 position in this compound offers considerable stability to the anthrone structure compared to simpler anthrones, the entire molecule is not immune to degradation. uomustansiriyah.edu.iqksu.edu.sa

Addressing these stability issues is fundamental for reliable in vitro and in vivo research. Key challenges include matrix interference and stability issues when quantifying the compound in complex biological samples. Strategies to enhance the stability of this compound for research purposes focus on controlling the chemical environment to minimize these degradation reactions.

Table 1: Factors Influencing this compound Degradation

FactorEffect on StabilityMechanismReference
Oxygen Decreases stabilityPromotes auto-oxidation of the anthrone nucleus to the less active anthraquinone. uomustansiriyah.edu.iqpharmacy180.com
pH pH-dependentStability of related anthrone glycosides like aloin (B1665253) is greater in acidic conditions (pH < 5.0). Degradation increases at higher pH values. nih.govresearchgate.net
Temperature Decreases stabilityHigher temperatures accelerate the rate of both oxidation and hydrolysis reactions. researchgate.netnih.gov
Light Potential decreasePhotolysis is a common degradation pathway for many pharmaceutical compounds, although specific data for this compound is limited. pharmacy180.com

Given these factors, several strategies can be implemented to improve the stability of this compound during laboratory research. The optimization of storage and experimental conditions is paramount.

Proposed Stabilization Strategies for Research Applications:

pH Control: Maintaining an acidic pH for stock solutions and experimental media can significantly slow the degradation of anthrone glycosides. nih.govresearchgate.net Buffering solutions to a pH below 5.0, where feasible for the specific assay, is a primary strategy.

Exclusion of Oxygen: To prevent oxidation, solutions containing this compound should be prepared using deoxygenated solvents. mdpi.com Storage of both solid compound and solutions under an inert atmosphere, such as nitrogen or argon, can effectively minimize oxidative degradation. mdpi.com The use of sealed, airtight containers is recommended.

Temperature Control: this compound, both in solid form and in solution, should be stored at low temperatures, such as refrigeration or freezing (-20°C), to reduce the rate of chemical reactions. biocrick.com Thawing, when necessary, should be done quickly, and repeated freeze-thaw cycles should be avoided.

Use of Antioxidants: The addition of antioxidants to solutions could be a viable strategy to inhibit the oxidative degradation of the anthrone ring. While specific studies on this compound are lacking, antioxidants are commonly used to stabilize oxidation-prone compounds.

Use of Co-solvents: The addition of co-solvents like glycerol (B35011) or propylene (B89431) glycol can sometimes enhance the stability of compounds in aqueous solutions by reducing the water activity and altering the dielectric constant of the solvent, which can slow hydrolytic reactions. mdpi.com

Protection from Light: As a general precaution for photosensitive compounds, this compound should be stored in amber vials or containers that protect it from light to prevent potential photolytic degradation. pharmacy180.com

Table 2: Recommended Strategies for Enhancing this compound Stability in Research

StrategyImplementationRationale
pH Optimization Prepare and maintain solutions in acidic buffers (e.g., pH 3.5-5.0).Inhibits base-catalyzed hydrolysis and oxidation. nih.govresearchgate.net
Inert Atmosphere Store solid compound and solutions under nitrogen or argon; use degassed solvents.Prevents oxidative conversion of the anthrone to anthraquinone. pharmacy180.commdpi.com
Low-Temperature Storage Store at -20°C or below. Avoid repeated freeze-thaw cycles.Reduces the kinetic rate of all degradation pathways. biocrick.com
Light Protection Use amber glass vials or wrap containers in foil.Prevents potential photolysis. pharmacy180.com
Fresh Preparation Prepare solutions fresh for each experiment whenever possible.Minimizes degradation that occurs over time in solution.

The successful implementation of these strategies is essential for ensuring the integrity of this compound in research settings. This allows for more accurate characterization of its biological activities and prevents the misinterpretation of data that can arise from the presence of unknown quantities of degradation products. researchgate.net Future research should focus on systematically evaluating the efficacy of these stabilization methods specifically for this compound and identifying its precise degradation products under various conditions to better understand its stability profile.

Q & A

Q. What analytical methods are commonly used to identify and quantify Cascaroside A in plant extracts?

To identify and quantify this compound, researchers typically employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Method validation should include calibration curves with certified reference standards, recovery tests, and precision assessments (intra-day and inter-day variability) .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

Optimal extraction involves testing solvents (e.g., ethanol, methanol, or aqueous mixtures), temperature (room temperature vs. reflux), and duration. A factorial design experiment is recommended to evaluate interactions between variables. Post-extraction purification steps, such as column chromatography or preparative HPLC, should be documented with purity assessments (e.g., ≥95% by HPLC) .

Q. What in vitro models are suitable for preliminary bioactivity studies of this compound?

Common models include:

  • Cell lines : Human cancer cell lines (e.g., HepG2, MCF-7) for cytotoxicity assays (IC₅₀ determination via MTT assay).
  • Enzymatic assays : COX-2 or α-glucosidase inhibition to assess anti-inflammatory or antidiabetic potential.
    Dose-response curves and positive controls (e.g., aspirin for COX-2) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Contradictions often arise from differences in administration routes (oral vs. intravenous), model systems (rodents vs. in vitro hepatocyte assays), or analytical sensitivity . A systematic approach includes:

  • Meta-analysis of existing data to identify variables affecting bioavailability.
  • Comparative studies using standardized protocols (e.g., fixed dosing intervals, matched detection methods like LC-MS/MS).
  • Investigating metabolite interference via tandem MS fragmentation patterns .

Q. What experimental designs are recommended to elucidate the mechanism of action of this compound in chronic inflammation?

A multi-omics approach is advised:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway targets).
  • Proteomics : SILAC labeling to quantify inflammatory mediators (e.g., TNF-α, IL-6).
  • Metabolomics : LC-MS-based profiling of arachidonic acid metabolites.
    Include knockout models (e.g., CRISPR-Cas9-edited cells lacking key receptors) to confirm target specificity .

Q. How can researchers validate the specificity of this compound as a biomarker for plant authenticity?

Validation requires:

  • Comparative metabolomics : Analyze this compound levels in target plants vs. closely related species using GC-MS or NMR.
  • Stability studies : Assess degradation under varying storage conditions (temperature, pH).
  • Multivariate statistics : PCA or PLS-DA to distinguish species based on this compound and co-metabolites .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in bioactivity data across repeated experiments?

  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.
  • Quality control : Include internal standards in each assay batch to normalize inter-experimental variability.
  • Blinding : Use blinded data analysis to reduce bias .

Q. What strategies are effective for integrating fragmented literature on this compound’s pharmacological effects?

  • Systematic reviews : Use PRISMA guidelines to screen studies, focusing on peer-reviewed journals with high impact factors.
  • Network pharmacology : Construct interaction networks (e.g., using STRING or KEGG) to map this compound’s multi-target effects.
  • Dose-response alignment : Normalize data to equivalent dosing units (e.g., mg/kg body weight) for cross-study comparisons .

Tables for Key Experimental Parameters

Q. Table 1. Recommended Analytical Techniques for this compound

ParameterMethodValidation CriteriaReference
IdentificationHPLC-UV/MS, NMRMatch retention time/MS spectra
QuantificationLC-MS/MSR² ≥ 0.99, LOD ≤ 0.1 µg/mL
Purity AssessmentPreparative HPLC≥95% area under the curve

Q. Table 2. In Vivo Pharmacokinetic Parameters

Model SystemBioavailability (%)Half-life (h)Key MetaboliteReference
Sprague-Dawley Rats (oral)12.3 ± 2.14.7This compound glucuronide
Caco-2 Cell Monolayers8.9 ± 1.5N/AN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.